

# Application Notes and Protocols: Live-Cell Staining with Acridine Red 3B

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## Compound of Interest

Compound Name: *Acridine Red 3B*

Cat. No.: *B11931250*

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## Introduction

**Acridine Red 3B** (C.I. 45000) is a cationic fluorescent dye sparingly utilized in routine biological research but holds potential for specific applications in live-cell imaging, particularly for the visualization of RNA.<sup>[1]</sup> Structurally analogous to Pyronin Y, **Acridine Red 3B** is suggested to primarily intercalate into RNA, offering a method to investigate cellular processes involving RNA dynamics, such as transcription, protein synthesis, and cell cycle progression.<sup>[1]</sup> Its application in live-cell staining allows for the real-time analysis of these processes in their native cellular environment. These application notes provide a detailed protocol for the use of **Acridine Red 3B** in live-cell staining and imaging.

## Principle of Staining

**Acridine Red 3B**, as a member of the acridine dye family, is a cell-permeable molecule that exhibits fluorescence upon binding to nucleic acids. While its precise binding mechanism is not as extensively characterized as its analogue, Pyronin Y, it is presumed to preferentially bind to RNA. This interaction results in a distinct fluorescent signal that can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence is expected to correlate with the cellular RNA content, which can vary depending on the metabolic state and cell cycle phase of the cell.

## Quantitative Data Summary

For ease of comparison and experimental setup, the following table summarizes the key quantitative data for **Acridine Red 3B**.

Parameter	Value	Reference
C.I. Number	45000	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Registry Number	2465-29-4	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>15</sub> H <sub>15</sub> ClN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	274.75 g/mol	<a href="#">[1]</a>
Absorption Maximum (λ <sub>max</sub> )	547 nm	<a href="#">[1]</a>
Excitation Maximum (λ <sub>ex</sub> )	552 nm	<a href="#">[4]</a>
Emission Maximum (λ <sub>em</sub> )	584 nm	<a href="#">[4]</a>
Solubility	Soluble in water and ethanol	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: General Live-Cell Staining and Fluorescence Microscopy

This protocol outlines the fundamental steps for staining live adherent or suspension cells with **Acridine Red 3B** for visualization by fluorescence microscopy.

Materials:

- **Acridine Red 3B** (powder or stock solution)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Complete cell culture medium

- Live cells cultured on glass-bottom dishes or chamber slides (for adherent cells) or in suspension
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

#### Reagent Preparation:

- **Acridine Red 3B** Stock Solution (1 mM):
  - Dissolve 2.75 mg of **Acridine Red 3B** (MW: 274.75 g/mol ) in 10 mL of sterile DMSO.
  - Aliquot and store at -20°C, protected from light. The solution is stable for several months.
- **Acridine Red 3B** Working Solution (1-10 µM):
  - On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final concentration.
  - Note: The optimal concentration may vary depending on the cell type and experimental conditions. A titration is recommended to determine the ideal concentration that provides sufficient signal with minimal cytotoxicity.

#### Staining Procedure for Adherent Cells:

- Culture adherent cells on glass-bottom dishes or chamber slides to the desired confluency.
- Aspirate the cell culture medium.
- Wash the cells once with 1X pre-warmed PBS.
- Add the pre-warmed **Acridine Red 3B** working solution to the cells, ensuring the entire surface is covered.
- Incubate for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.
- Aspirate the staining solution.
- Wash the cells twice with pre-warmed PBS or complete cell culture medium.

- Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
- Immediately proceed to imaging.

#### Staining Procedure for Suspension Cells:

- Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
- Aspirate the supernatant.
- Resuspend the cell pellet in pre-warmed complete cell culture medium or PBS containing the desired concentration of **Acridine Red 3B**.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Centrifuge the cells to pellet.
- Aspirate the supernatant.
- Wash the cells once by resuspending in fresh, pre-warmed medium or PBS, followed by centrifugation.
- Resuspend the final cell pellet in fresh medium or buffer for analysis.
- Mount a small volume of the cell suspension on a microscope slide for imaging.

#### Imaging:

- Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of **Acridine Red 3B** (Excitation: ~552 nm, Emission: ~584 nm). A standard TRITC or Rhodamine filter set is often suitable.
- Acquire images using a sensitive camera.

## Protocol 2: Co-staining with Hoechst 33342 for Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from established methods for Pyronin Y and Hoechst 33342 co-staining and is intended for the analysis of cellular RNA and DNA content to distinguish quiescent ( $G_0$ ) from cycling ( $G_1$ , S,  $G_2/M$ ) cells.[5][6]

#### Materials:

- **Acridine Red 3B**
- Hoechst 33342
- Cell suspension ( $1 \times 10^6$  cells/mL)
- PBS, sterile
- Flow cytometer with appropriate laser lines (e.g., UV for Hoechst 33342 and a blue or green laser for **Acridine Red 3B**) and emission filters.

#### Reagent Preparation:

- **Acridine Red 3B** Stock Solution (1 mM in DMSO): Prepare as described in Protocol 1.
- Hoechst 33342 Stock Solution (1 mg/mL in water): Commercially available or prepare and store at  $4^\circ\text{C}$ , protected from light.
- Staining Solution: Prepare a fresh solution containing both dyes in PBS or a suitable buffer. The final concentrations will need to be optimized, but a starting point could be:
  - **Acridine Red 3B**: 1-5  $\mu\text{M}$
  - Hoechst 33342: 1-10  $\mu\text{g/mL}$

#### Staining Procedure:

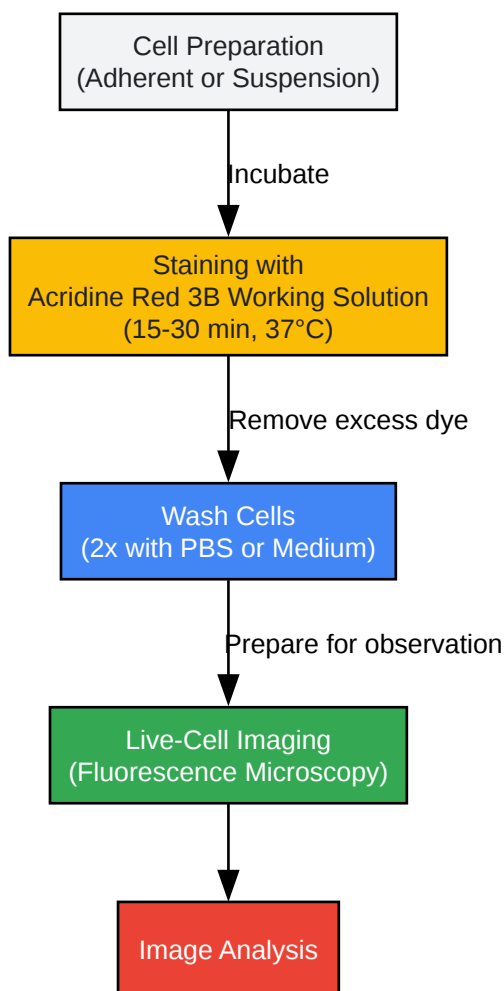
- Harvest and wash the cells, resuspending them in PBS at a concentration of  $1 \times 10^6$  cells/mL.
- Add the combined **Acridine Red 3B**/Hoechst 33342 staining solution to the cell suspension.

- Incubate for 20-30 minutes at room temperature, protected from light.
- Analyze the stained cells directly on a flow cytometer without a wash step.

#### Flow Cytometry Analysis:

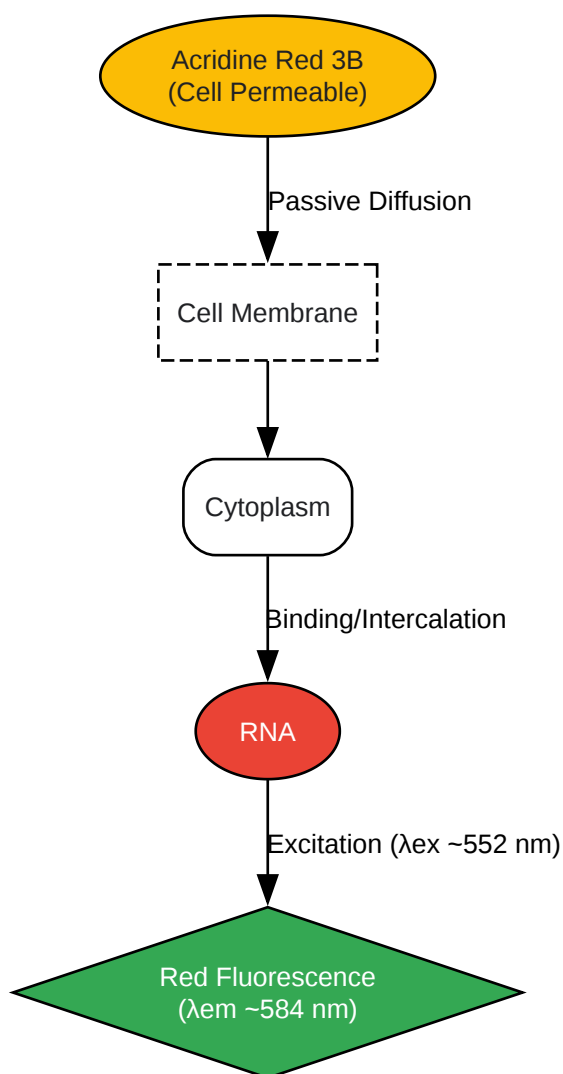
- Excite Hoechst 33342 with a UV laser (~355 nm) and collect emission at ~461 nm.
- Excite **Acridine Red 3B** with a blue (~488 nm) or green (~561 nm) laser and collect emission at ~584 nm.
- Plot the DNA content (Hoechst 33342 signal) against the RNA content (**Acridine Red 3B** signal) to differentiate cell cycle phases. G<sub>0</sub> cells will have a 2n DNA content and low RNA content, while G<sub>1</sub> cells will have a 2n DNA content and higher RNA content.

## Diagrams



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Caption: Experimental workflow for live-cell staining with **Acridine Red 3B**.



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